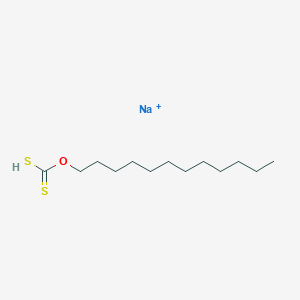![molecular formula C14H9N3O6S2 B14455704 2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole CAS No. 76151-66-1](/img/structure/B14455704.png)
2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring substituted with a methanesulfonyl group and a 2,4-dinitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole typically involves multiple steps. One common method starts with the nitration of benzene to form 2,4-dinitrophenol. This intermediate is then reacted with methanesulfonyl chloride to introduce the methanesulfonyl group. Finally, the resulting compound is coupled with 1,3-benzothiazole under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
作用机制
The mechanism of action of 2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved often include the modulation of biochemical processes such as signal transduction or metabolic pathways.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the identification of carbonyl compounds.
2,4-Dinitrophenol: Used in biochemical studies and as a metabolic stimulant.
Benzothiazole derivatives: Widely studied for their diverse biological activities.
Uniqueness
2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs in terms of specificity and efficacy.
属性
CAS 编号 |
76151-66-1 |
|---|---|
分子式 |
C14H9N3O6S2 |
分子量 |
379.4 g/mol |
IUPAC 名称 |
2-[(2,4-dinitrophenyl)methylsulfonyl]-1,3-benzothiazole |
InChI |
InChI=1S/C14H9N3O6S2/c18-16(19)10-6-5-9(12(7-10)17(20)21)8-25(22,23)14-15-11-3-1-2-4-13(11)24-14/h1-7H,8H2 |
InChI 键 |
GXJUFAGQVNYNAK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


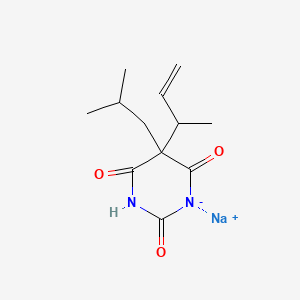
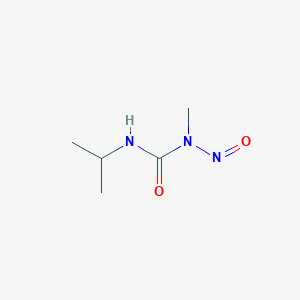
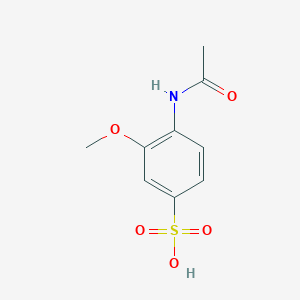

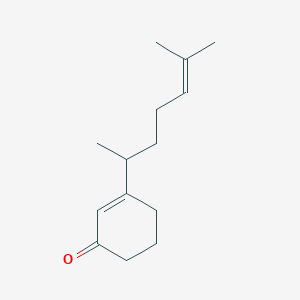

![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
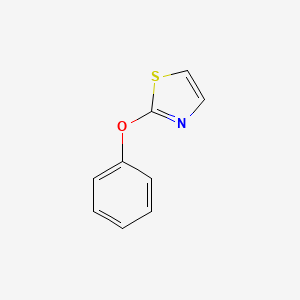
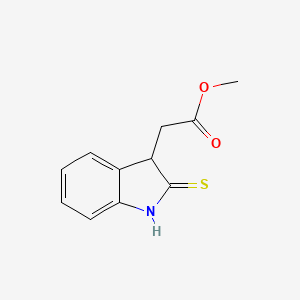
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
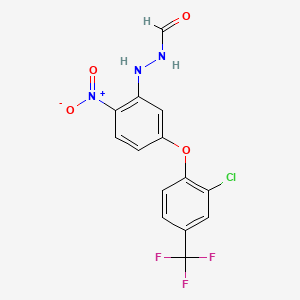
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)
